molecular formula C6H8BNO2S B1418044 2-(Methylthio)pyridine-3-boronic acid CAS No. 1072944-21-8

2-(Methylthio)pyridine-3-boronic acid

Cat. No.: B1418044
CAS No.: 1072944-21-8
M. Wt: 169.01 g/mol
InChI Key: QLZLLRKAZYHWTE-UHFFFAOYSA-N
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Description

2-(Methylthio)pyridine-3-boronic acid is an organoboron compound with the molecular formula C6H8BNO2S. It is a boronic acid derivative where a boronic acid group is attached to a pyridine ring substituted with a methylthio group.

Scientific Research Applications

2-(Methylthio)pyridine-3-boronic acid has several applications in scientific research:

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely . For “2-(Methylthio)pyridine-3-boronic acid”, it’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Future Directions

Boronic acids and their derivatives have been gaining interest in medicinal chemistry due to their diverse functional groups and potential biological applications . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that further studies with boronic acids, including “2-(Methylthio)pyridine-3-boronic acid”, could lead to the development of new promising drugs .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be used in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The 2-(Methylthio)pyridine-3-boronic acid, as a boronic acid derivative, participates in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction involve the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and pH, can also affect the reaction rate and yield . Furthermore, the compound’s stability could be affected by factors such as light, heat, and moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)pyridine-3-boronic acid typically involves the borylation of 2-(Methylthio)pyridine. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to couple aryl halides with boronic acids. The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)pyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(Methylthio)pyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable tool in organic synthesis .

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2S/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZLLRKAZYHWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660630
Record name [2-(Methylsulfanyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-21-8
Record name B-[2-(Methylthio)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylsulfanyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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